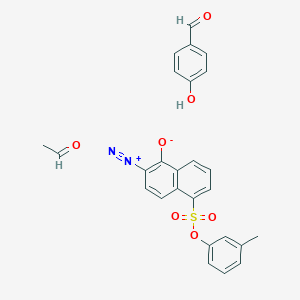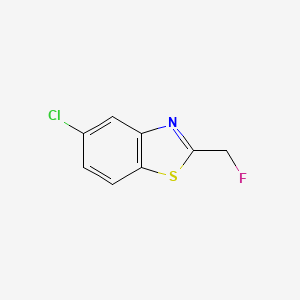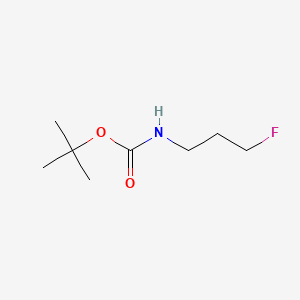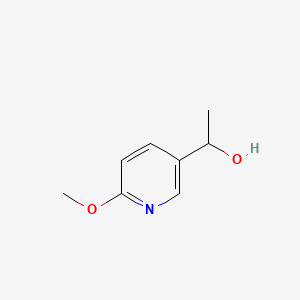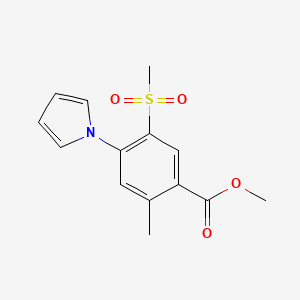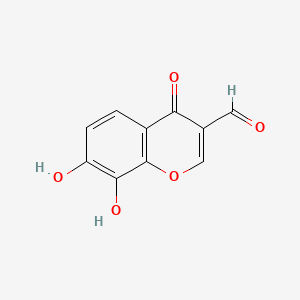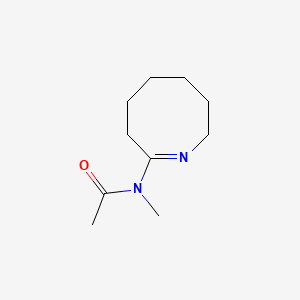
2-Butenamide,4-(dimethylamino)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, 4-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as an impurity of Afatinib, a medication used to treat non-small cell lung cancer .
Méthodes De Préparation
The synthesis of 2-Butenamide, 4-(dimethylamino)-(9CI) involves several steps. One common method includes the reaction of 4-(dimethylamino)but-2-enoic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
2-Butenamide, 4-(dimethylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Butenamide, 4-(dimethylamino)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Afatinib, it is relevant in pharmaceutical research and development.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Butenamide, 4-(dimethylamino)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Butenamide, 4-(dimethylamino)-(9CI) can be compared with other similar compounds, such as:
4-(Dimethylamino)-N-phenyl-2-butenamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical properties and applications.
N,N-Dimethyl-2-butenamide: This compound lacks the dimethylamino group, which may affect its reactivity and uses.
The uniqueness of 2-Butenamide, 4-(dimethylamino)-(9CI) lies in its specific structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
193404-79-4 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.175 |
Nom IUPAC |
4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9) |
Clé InChI |
YLUGQOCWOPDIMD-UHFFFAOYSA-N |
SMILES |
CN(C)CC=CC(=O)N |
Synonymes |
2-Butenamide,4-(dimethylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![5-ethoxy-2-ethyl-1H-benzo[d]imidazole](/img/structure/B576003.png)
